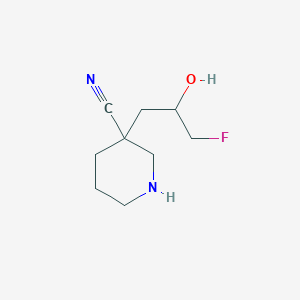
1-(But-3-en-1-yl)cyclobutane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(But-3-en-1-yl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C₉H₁₄O It features a cyclobutane ring substituted with a but-3-en-1-yl group and an aldehyde functional group
Preparation Methods
The synthesis of 1-(But-3-en-1-yl)cyclobutane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of a suitable precursor under specific reaction conditions. For instance, the intramolecular cyclization of a but-3-en-1-yl-substituted precursor can be initiated using a strong base such as lithium diisopropylamide (LDA), followed by silylation to stabilize the cyclobutane ring . Industrial production methods may involve similar cyclization reactions but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(But-3-en-1-yl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The but-3-en-1-yl group can undergo electrophilic addition reactions, such as hydrohalogenation, where hydrogen halides (HX) add across the double bond to form haloalkanes.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields a carboxylic acid, while reduction results in a primary alcohol.
Scientific Research Applications
1-(But-3-en-1-yl)cyclobutane-1-carbaldehyde has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool for studying the effects of cyclobutane rings in biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(But-3-en-1-yl)cyclobutane-1-carbaldehyde exerts its effects involves interactions with molecular targets and pathways. The cyclobutane ring provides a rigid framework that can influence the compound’s binding affinity and specificity for certain enzymes or receptors. Additionally, the aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity .
Comparison with Similar Compounds
1-(But-3-en-1-yl)cyclobutane-1-carbaldehyde can be compared with other cyclobutane-containing compounds, such as:
Cyclobutane: A simple cycloalkane with the formula (CH₂)₄, lacking the functional groups present in this compound.
Cyclobutanone: A cyclobutane ring with a ketone functional group, differing from the aldehyde group in this compound.
Cyclobutane carboxylic acid: A cyclobutane ring with a carboxylic acid functional group, which can be formed by the oxidation of this compound.
Properties
Molecular Formula |
C9H14O |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
1-but-3-enylcyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C9H14O/c1-2-3-5-9(8-10)6-4-7-9/h2,8H,1,3-7H2 |
InChI Key |
OLXFZNUVXSBVLV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1(CCC1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine](/img/structure/B13254522.png)
![4-[(Cyclopropylamino)methyl]-3-fluorobenzonitrile](/img/structure/B13254526.png)

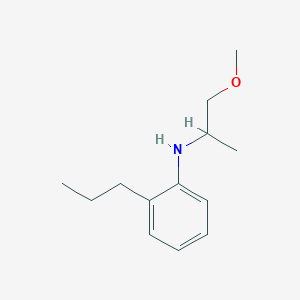
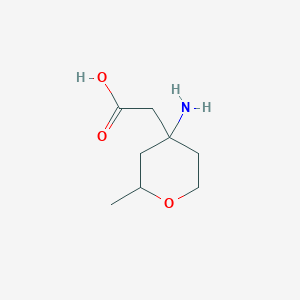
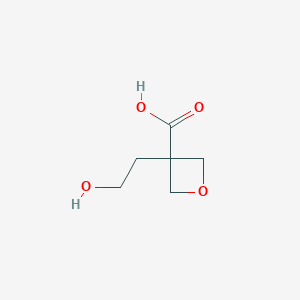
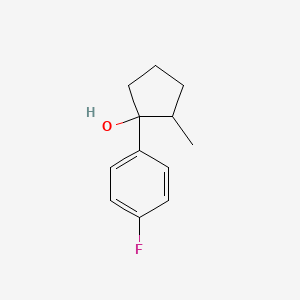
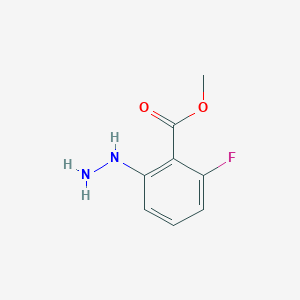



![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-4-ethyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13254574.png)
